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Compound of Interest

Compound Name: 4-Amino-2-bromopyridine

Cat. No.: B189405

Introduction

4-Amino-2-bromopyridine is a pivotal heterocyclic building block in medicinal chemistry and
drug discovery.[1][2] Its utility is derived from two key functional groups: a nucleophilic amino
group at the 2-position and a bromine atom at the 4-position, which is highly amenable to a
variety of cross-coupling reactions.[1] This dual functionality permits the strategic and
regioselective introduction of diverse substituents, enabling the exploration of extensive
chemical space in the pursuit of novel therapeutic agents.[1] The 2-aminopyridine core is a
well-established pharmacophore present in numerous clinically approved drugs, and its
substitution at the 4-position can significantly modulate biological activity and pharmacokinetic
properties.[1]

This document provides detailed application notes and experimental protocols for key synthetic
transformations involving 4-Amino-2-bromopyridine, focusing on palladium-catalyzed cross-
coupling reactions.

Physicochemical and Safety Information

A summary of the key physicochemical properties and safety information for 4-Amino-2-
bromopyridine is presented below.
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Property Value Reference
CAS Number 7598-35-8 [2][3]
Molecular Formula CsHsBrN-2 [2][3]
Molecular Weight 173.01 g/mol [2][3]
Appearance Yellow or pale yellow solid 2]
powder

Melting Point 92-96 °C [2][4]
Boiling Point 321.3£22.0 °C at 760 mmHg [2]

Moderately soluble in ethyl
N acetate, dichloromethane, and
Solubility ] ) [2]
DMSO; almost insoluble in

water.

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318
(Causes serious eye damage), H335 (May cause respiratory irritation).[3][4][5] Signal Word:
Danger.[3][4]

Application Note 1: Palladium-Catalyzed Suzuki-
Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone reaction in synthetic chemistry for the formation
of carbon-carbon bonds, enabling the construction of 2-amino-4-arylpyridine scaffolds.[6] This
reaction is favored for its mild conditions and tolerance of a wide variety of functional groups.[6]

Reaction Principle

The reaction proceeds via a catalytic cycle involving a palladium catalyst. The cycle consists of
three primary steps:

o Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 4-
Amino-2-bromopyridine.[6]
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o Transmetalation: In the presence of a base, the aryl group from the arylboronic acid is
transferred to the palladium center.[6]

e Reductive Elimination: The two organic ligands on the palladium complex couple and are
eliminated, forming the desired 2-amino-4-arylpyridine product and regenerating the Pd(0)
catalyst.[6]

Oxidative

4-Amino-2-bromopyridine Addition
+ Arylboronic Acid
Reductive
\—> [Ar-Pd(1)-Br(L)n] Transmetalation > [A-Pd(-Ar(LN] Elimination 2-Am|n<l):;4-arylpyr|d|ne
_______________ > roduct
Pd(0) Catalyst |
*Base [ 7 2
Regeneration

Click to download full resolution via product page

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-
Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling
of 4-Amino-2-bromopyridine with an arylboronic acid.[1] Optimization may be required for
specific substrates.

Materials:

4-Amino-2-bromopyridine (1.0 equiv)

Arylboronic acid (1.2 equiv)[1]

Palladium(ll) acetate (Pd(OAc)z, 2 mol%)[1]

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 4 mol%)[1]

Potassium phosphate (KsPOas, 2.0 equiv)[1]

© 2025 BenchChem. All rights reserved. 3/12 Tech Support


https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Suzuki_Miyaura_Coupling_of_2_Amino_4_bromopyridine_with_Arylboronic_Acids.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Suzuki_Miyaura_Coupling_of_2_Amino_4_bromopyridine_with_Arylboronic_Acids.pdf
https://www.benchchem.com/product/b189405?utm_src=pdf-body-img
https://www.benchchem.com/product/b189405?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Synthesis_of_Biologically_Active_Molecules_Using_2_Amino_4_bromopyridine.pdf
https://www.benchchem.com/product/b189405?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Synthesis_of_Biologically_Active_Molecules_Using_2_Amino_4_bromopyridine.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Synthesis_of_Biologically_Active_Molecules_Using_2_Amino_4_bromopyridine.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Synthesis_of_Biologically_Active_Molecules_Using_2_Amino_4_bromopyridine.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Synthesis_of_Biologically_Active_Molecules_Using_2_Amino_4_bromopyridine.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b189405?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

e Anhydrous, degassed solvents (e.g., 1,4-dioxane/water, 4:1)[1][7]
» Schlenk flask or microwave vial

 Inert gas (Argon or Nitrogen)

Procedure:

» Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 4-Amino-2-
bromopyridine (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)z (0.02 mmol), SPhos
(0.04 mmol), and KsPOa (2.0 mmol).[1]

 Inert Atmosphere: Seal the vessel, then evacuate and backfill with inert gas. Repeat this
cycle three times to ensure an oxygen-free environment.[6][7]

o Solvent Addition: Add the degassed solvent mixture (e.g., 5 mL of 4:1 dioxane/water) via
syringe.[1]

e Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.[1]

e Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid
Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1][6]

e Work-up: Upon completion, cool the reaction mixture to room temperature.[1] Dilute with an
organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.[8]

o Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with water and
brine.[6]

» Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na=S0a),
filter, and concentrate under reduced pressure.[8]

« Purification: Purify the crude product by flash column chromatography on silica gel to isolate
the desired 2-amino-4-arylpyridine.[6]

Data Summary: Suzuki-Miyaura Coupling Conditions

The following table summarizes representative conditions for the Suzuki coupling reaction.
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Arylbor

] Catalyst Ligand Base Temp . Yield
onic . Solvent Time (h)
. (mol%) (mol%) (equiv) (°C) (%)
Acid
Phenylbo  Pd(OAc)2 SPhos K3POa Dioxane/
) ) 100 18 ~85-95
ronic acid  (2) 4) (2) H20
4-
Methox Pd(d K2CO Dioxane/
y (dppf) - R 90 16 ~80-90
phenylbo  Cl2 (3) (2) H20
ronic acid
3,5-
bis(Triflu
oromethy  Pdz(dba)  XPhos K3POa )
Dioxane 100 20 ~75-85
Dphenylb 3 (1.5) 3 3
oronic
acid
2-
Thiophen  Pd(PPhs) Cs2C0s Toluene/
- 110 12 ~70-80
eboronic 4 (5) (2) H20
acid

Application Note 2: Palladium-Catalyzed Buchwald-
Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for
the formation of carbon-nitrogen (C-N) bonds.[8][9] This method provides an expedient route to
various secondary and tertiary aminopyridines from 4-Amino-2-bromopyridine.[10]

Reaction Principle

Similar to the Suzuki coupling, the Buchwald-Hartwig amination follows a palladium-based
catalytic cycle. The key difference lies in the transmetalation step, where an amine, activated
by a strong base, displaces the halide on the palladium(ll) intermediate. The subsequent
reductive elimination forms the C-N bond of the product. The reaction requires a strong, non-
nucleophilic base, such as sodium tert-butoxide (NaOtBu).[11]
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Combine Reactants:
4-Amino-2-bromopyridine, Amine,
Pd Catalyst, Ligand, Base
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Heat Reaction Mixture
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:
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:
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;
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Caption: General experimental workflow for Buchwald-Hartwig amination.
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Experimental Protocol: General Procedure for
Buchwald-Hartwig Amination

This protocol outlines a general procedure for the amination of 4-Amino-2-bromopyridine.[3]

Optimization of catalyst, ligand, and base may be necessary for specific amines.

Materials:

4-Amino-2-bromopyridine (1.0 equiv)

Amine (primary or secondary, 1.1-1.5 equiv)
Palladium catalyst (e.g., Pdz(dba)s, 1-2 mol%)
Phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%)
Base (e.g., NaOtBu, K2COs, Cs2C0s3, 1.5-2.5 equiv)
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

Sealed tube or Schlenk flask

Procedure:

Reaction Setup: In an oven-dried sealed tube or Schlenk flask, combine 4-Amino-2-
bromopyridine (1.0 mmol), the palladium catalyst, the ligand, and the base under an inert
atmosphere.

Reactant Addition: Add the amine (1.2 mmol) followed by the anhydrous, degassed solvent
(typically at a concentration of 0.1 M with respect to the starting material).[8]

Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.[8]
Monitoring: Monitor the reaction by TLC or LC-MS until completion.[8]

Work-up: After cooling to room temperature, dilute the mixture with a suitable organic solvent
(e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts.[8]
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o Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine.[8]

e Drying and Concentration: Dry the organic layer over anhydrous MgSOa4 or NazSOa, filter,
and concentrate under reduced pressure.[8]

 Purification: Purify the crude product by silica gel column chromatography using an
appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the desired
product.[8]

Data Summary: Buchwald-Hartwig Amination Conditions

The following table summarizes representative conditions for the Buchwald-Hartwig amination

reaction.
. Catalyst Ligand Base Temp . Yield
Amine . Solvent Time (h)
(mol%) (mol%) (equiv) (°C) (%)
Morpholi Pdz(dba) BINAP NaOtBu
Toluene 100 12 ~80-95
ne 3(2) 4) (2.0)
. Pd(OAc)2  XPhos K2COs _
Aniline Dioxane 110 24 ~70-85
) 4 (2.5)
n_
) Pdz(dba)  Xantphos Cs2COs )
Butylami Dioxane 100 16 ~75-90
3(1.5) (3) (2.0)
ne

Diethyla Pd(OAc)2 RuPhos K3POa
mine 3) (6) (3.0

Toluene 110 24 ~65-80

Synthesis of 4-Amino-2-bromopyridine

A conventional and economical method for synthesizing the title compound starts from its
precursor, 2-bromo-4-nitropyridine, which is reduced to the corresponding amine.[2]

Reaction Scheme: 2-bromo-4-nitropyridine — 4-Amino-2-bromopyridine
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Caption: Workflow for the synthesis of 4-Amino-2-bromopyridine via reduction.
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Protocol: Reduction of 2-Bromo-4-nitropyridine

This protocol is based on a reported industrial synthesis method.[12]

Materials:

2-Bromo-4-nitropyridine (1.0 equiv)

Reduced iron powder (10.0 equiv)[12]

Concentrated HCI (catalytic amount)[12]

Ethanol

Procedure:

In a round-bottom flask, combine 2-bromo-4-nitropyridine (0.421 mol) and ethanol (1 L).[12]

o With mechanical stirring, add reduced iron powder (4.21 mol) and concentrated HCI (7.5
mL).[12]

o Heat the mixture to reflux (approx. 76 °C) for 5 hours.[12]

 After the reaction is complete, cool the solution to room temperature.[12]

« Filter the reaction mixture through diatomaceous earth and concentrate the filtrate.[12]

« Filter the resulting solid, wash with water, and dry to obtain 4-Amino-2-bromopyridine as a
faint yellow solid (Yield: ~80.5%).[12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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